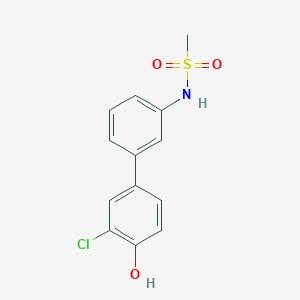
2-Chloro-4-(3-methylsulfonylaminophenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(3-methylsulfonylaminophenyl)phenol, 95% (2-C4-3-MSPP) is a novel compound that has been developed in recent years for a variety of scientific applications. It is a white crystalline solid with a melting point of about 100°C. 2-C4-3-MSPP has attracted considerable attention due to its potential applications in a variety of areas, including drug synthesis, biochemistry and physiology, and lab experiments.
Scientific Research Applications
2-Chloro-4-(3-methylsulfonylaminophenyl)phenol, 95% has been studied for its potential applications in drug synthesis, biochemistry and physiology, and lab experiments. In drug synthesis, 2-Chloro-4-(3-methylsulfonylaminophenyl)phenol, 95% can be used as a starting material for the synthesis of various drugs, such as anti-inflammatory drugs, antifungal drugs, and anti-cancer drugs. In biochemistry and physiology, 2-Chloro-4-(3-methylsulfonylaminophenyl)phenol, 95% has been studied for its potential to modulate the activity of enzymes, receptors, and other biological molecules. In lab experiments, 2-Chloro-4-(3-methylsulfonylaminophenyl)phenol, 95% can be used as a reagent or catalyst in a variety of reactions.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(3-methylsulfonylaminophenyl)phenol, 95% is not yet fully understood. However, it is believed that the compound acts as a modulator of enzyme activity and receptor signaling. Specifically, 2-Chloro-4-(3-methylsulfonylaminophenyl)phenol, 95% is thought to interact with enzymes and receptors in a manner that modulates their activity or signaling.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-4-(3-methylsulfonylaminophenyl)phenol, 95% are not yet fully understood. However, the compound has been studied for its potential to modulate the activity of enzymes, receptors, and other biological molecules. In addition, 2-Chloro-4-(3-methylsulfonylaminophenyl)phenol, 95% has been studied for its potential to affect the metabolism of various compounds, including drugs, hormones, and neurotransmitters.
Advantages and Limitations for Lab Experiments
2-Chloro-4-(3-methylsulfonylaminophenyl)phenol, 95% has several advantages for use in lab experiments. First, the compound is relatively stable and easy to handle. Second, it can be used as a reagent or catalyst in a variety of reactions. Third, it can be used as a starting material for the synthesis of various drugs. However, 2-Chloro-4-(3-methylsulfonylaminophenyl)phenol, 95% also has some limitations. For example, the compound can be toxic at high concentrations, and it can react with other compounds in the reaction mixture.
Future Directions
There are a number of potential future directions for 2-Chloro-4-(3-methylsulfonylaminophenyl)phenol, 95% research. First, further research is needed to better understand the biochemical and physiological effects of the compound. Second, additional studies are needed to determine the optimal conditions for the synthesis and use of 2-Chloro-4-(3-methylsulfonylaminophenyl)phenol, 95% in lab experiments. Third, more research is needed to explore the potential applications of 2-Chloro-4-(3-methylsulfonylaminophenyl)phenol, 95% in drug synthesis. Fourth, additional studies are needed to investigate the mechanism of action of 2-Chloro-4-(3-methylsulfonylaminophenyl)phenol, 95%. Finally, further research is needed to develop safer and more efficient methods for the synthesis and use of 2-Chloro-4-(3-methylsulfonylaminophenyl)phenol, 95% in lab experiments.
Synthesis Methods
2-Chloro-4-(3-methylsulfonylaminophenyl)phenol, 95% can be synthesized via a two-step process. In the first step, 3-methylsulfonylaminophenyl is reacted with 2-chlorophenol in the presence of an acid catalyst. In the second step, the resulting product is purified by recrystallization in ethanol. The final product is a white crystalline solid with a purity of 95%.
properties
IUPAC Name |
N-[3-(3-chloro-4-hydroxyphenyl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3S/c1-19(17,18)15-11-4-2-3-9(7-11)10-5-6-13(16)12(14)8-10/h2-8,15-16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBEVFBCOHXTCSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686179 |
Source


|
| Record name | N-(3'-Chloro-4'-hydroxy[1,1'-biphenyl]-3-yl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261899-79-9 |
Source


|
| Record name | N-(3'-Chloro-4'-hydroxy[1,1'-biphenyl]-3-yl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-Chloro-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382111.png)





